molecular formula C12H13NO5 B13844008 Ethyl 4-(4-methoxy-2-pyridyl)-2,4-dioxobutanoate

Ethyl 4-(4-methoxy-2-pyridyl)-2,4-dioxobutanoate

Cat. No.: B13844008
M. Wt: 251.23 g/mol
InChI Key: MHOWLRXWGIZSPL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate under specific conditions. A common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The methoxy group and ester functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxypyridin-2-yl)-2,4-dioxobutanoate
  • Ethyl 4-(4-chloropyridin-2-yl)-2,4-dioxobutanoate
  • Ethyl 4-(4-aminopyridin-2-yl)-2,4-dioxobutanoate

Uniqueness

Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(16)11(15)7-10(14)9-6-8(17-2)4-5-13-9/h4-6H,3,7H2,1-2H3

InChI Key

MHOWLRXWGIZSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC=CC(=C1)OC

Origin of Product

United States

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